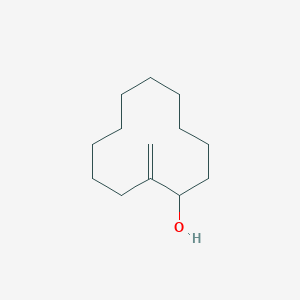
2-Methylidenecyclododecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenecyclododecan-1-ol is an organic compound characterized by a twelve-membered ring with a hydroxyl group and a methylene group attached to it. This compound falls under the category of alcohols due to the presence of the hydroxyl group (-OH). Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenecyclododecan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl and methylene groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenecyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methylidenecyclododecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methylidenecyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylene group can participate in various chemical reactions, leading to the formation of active intermediates that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanol: Similar in structure but lacks the methylene group.
2-Methylcyclododecan-1-ol: Similar but with a different position of the methylene group.
Cyclododecanone: An oxidized form of cyclododecanol.
Propiedades
Número CAS |
35595-81-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-methylidenecyclododecan-1-ol |
InChI |
InChI=1S/C13H24O/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14/h13-14H,1-11H2 |
Clave InChI |
OEZPXJHHTCOWNN-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCCCCCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















